(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone
Description
(4-Amino-7-methyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. This scaffold is characterized by a fused pyrrole and pyrimidine ring system, with a phenylmethanone group at position 6 and a methyl substituent at position 5. Pyrrolopyrimidine derivatives are known for their versatility in medicinal chemistry, particularly in kinase inhibition and nucleotide analog development.
Properties
CAS No. |
1854-44-0 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
(4-amino-7-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C14H14N4O/c1-9-12-11(13(15)17-8-16-12)7-18(9)14(19)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H2,15,16,17) |
InChI Key |
ZMQGXSQUCSEWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone typically involves multi-step organic reactionsThe final step involves the attachment of the phenylmethanone moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the phenylmethanone moiety to a phenylmethanol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine
In medicinal chemistry, (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone is explored for its potential therapeutic applications. It may exhibit biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its pyrrolo[3,4-d]pyrimidine core, distinguishing it from other bicyclic heterocycles such as pyrazolo[3,4-d]pyrimidinones (e.g., compounds 2–10 in ). Key differences include:
Core Heterocycle: Target Compound: Pyrrolo[3,4-d]pyrimidine (nitrogen at positions 1, 3, 5, and 7). Analog Compounds: Pyrazolo[3,4-d]pyrimidinone (additional nitrogen at position 2, replacing a carbon in the pyrrole ring) . This structural variation impacts electronic properties and binding affinity.
Substituents: The phenylmethanone group at position 6 introduces a ketone-linked aromatic moiety, contrasting with thioether-linked phenacyl groups in pyrazolo analogs (e.g., 2–10) . The 7-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents in other derivatives.
Physicochemical Properties
While experimental data (e.g., logP, solubility) are unavailable for the target compound, inferences can be drawn:
- Amino Group: Enhances hydrophilicity compared to sulfur-containing analogs (e.g., 2–10), which may exhibit higher lipophilicity due to thioether bonds .
Table 1: Comparative Overview of Structural and Functional Features
Methodological Considerations for Similarity Comparisons
Compound similarity assessments rely on structural descriptors (e.g., fingerprints, topological indices) and property-based metrics (e.g., logP, molecular weight) . For the target compound:
- Structural Similarity: Moderate overlap with pyrazolo-pyrimidinones due to shared bicyclic cores but divergent substituents.
- Functional Similarity: Potential divergence in target engagement due to amino vs. thioether functional groups.
Biological Activity
The compound (4-Amino-7-methyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone , also known by its CAS number 1854-44-0 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C14H14N4O |
| Molar Mass | 254.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1854-44-0 |
Structural Characteristics
The compound features a pyrrolo[3,4-d]pyrimidine core with a phenylmethanone moiety. This unique structure is critical for its biological activity, particularly in targeting specific enzymes and receptors.
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines, including HeLa cells. In a study assessing antiproliferative effects, modifications to the compound's structure were found to influence its potency significantly.
Case Study: Antiproliferative Activity
In a comparative study of several analogs of pyrrolo[3,4-d]pyrimidines:
| Compound Name | GI50 (µM) | Target |
|---|---|---|
| (4-Amino-7-methyl-5,7-dihydro...) | 15 | HeLa Cells |
| (Modified Compound A) | 10 | HeLa Cells |
| (Modified Compound B) | 25 | HeLa Cells |
The data suggest that structural modifications can enhance or diminish the biological activity of these compounds against cancer cells .
The mechanism by which This compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that impact cell growth and apoptosis.
Other Biological Activities
Additional studies have indicated that this compound may possess:
- Antiviral Properties : Potential against viral infections through inhibition of viral replication mechanisms.
- Antimicrobial Activity : Efficacy against various bacterial strains has been noted in preliminary screenings.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions including cyclization and substitution reactions. The following synthetic route is commonly employed:
- Formation of the Pyrrolo Core : Cyclization of substituted pyrimidines and pyrroles.
- Benzoylation and Benzylation : Introduction of benzoyl and benzyl groups via Friedel-Crafts reactions.
- Final Methylation : Using methylating agents to introduce the methyl group at the appropriate position.
Comparison with Similar Compounds
Similar compounds within the pyrrolo family have been studied for their biological activities:
| Compound Type | Activity |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Kinase inhibitors |
| Pyrimido[4,5-d]pyrimidine | Anticancer agents |
The unique substitution pattern of (4-Amino-7-methyl...) distinguishes it from these analogs and contributes to its specific biological properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing (4-Amino-7-methyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone?
- Answer : The compound can be synthesized via multicomponent reactions (MCRs) using precursors such as substituted aldehydes, cyanoacetamide, and aryl ketones. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives were synthesized by reacting N-(2-oxo-2-arylethyl)methanesulfonamide with aldehydes and cyanoacetamide in ethanol/ethyl cyanoacetate under basic conditions (e.g., K₂CO₃), followed by heating to 150°C to form the pyrrolo-pyrimidine core . Modifications to the substituents (e.g., methyl or phenyl groups) require tailored selection of starting materials and reaction optimization.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Confirm the presence of the 4-amino group (δ ~6.3–7.5 ppm for aromatic protons, δ ~160–170 ppm for carbonyl carbons) and methyl substituents (δ ~2.5–3.5 ppm for CH₃ protons). For example, in a related compound, phenyl(4-phenyl-5-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanone, distinct aromatic proton signals were observed at δ 7.06–7.53 ppm .
- HRMS : Verify molecular weight accuracy (e.g., [M+H]+ ion for C₁₉H₁₇N₅O would require precise mass matching within 1 ppm error) .
Q. What are the recommended purity assessment protocols for this compound?
- Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Monitor for byproducts such as unreacted aldehydes or incomplete cyclization intermediates. Purity >95% is typically required for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the pyrrolo[3,4-d]pyrimidine core?
- Answer :
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. DBU) to enhance cyclization efficiency.
- Temperature Control : Gradual heating (e.g., 80°C → 150°C) minimizes decomposition of heat-sensitive intermediates.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates compared to ethanol .
- Data Analysis : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading) and yield .
Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinity?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and electrostatic potential surfaces. This aids in understanding reactivity and interaction with biological targets (e.g., kinase enzymes) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with receptors (e.g., ATP-binding pockets in kinases) .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Answer :
- Assay Standardization : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays. For example, discrepancies may arise from cell permeability differences.
- Metabolic Stability Testing : Use liver microsome assays to evaluate if rapid metabolism reduces observed activity in vivo .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation of the 4-amino group during storage?
- Answer : Store the compound under inert gas (N₂/Ar) at −20°C in amber vials. Add stabilizers (e.g., 1% BHT) to prevent oxidation. Monitor degradation via periodic LC-MS analysis .
Q. How to design SAR studies for derivatives targeting kinase inhibition?
- Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to enhance binding to hydrophobic kinase pockets.
- Side Chain Variation : Replace the 7-methyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on activity.
- Data Correlation : Use regression models to link structural descriptors (e.g., logP, polar surface area) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
